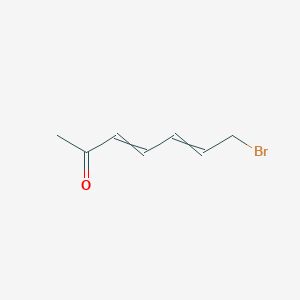
7-Bromohepta-3,5-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromohepta-3,5-dien-2-one is a chemical compound characterized by the presence of a bromine atom attached to a hepta-3,5-dien-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromohepta-3,5-dien-2-one typically involves the bromination of hepta-3,5-dien-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified using standard techniques such as distillation or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromohepta-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of hepta-3,5-dien-2-one.
Applications De Recherche Scientifique
7-Bromohepta-3,5-dien-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Bromohepta-3,5-dien-2-one involves its interaction with specific molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular pathways and targets are subject to ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hepta-3,5-dien-2-one: The parent compound without the bromine atom.
7-Chlorohepta-3,5-dien-2-one: Similar structure with a chlorine atom instead of bromine.
7-Iodohepta-3,5-dien-2-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
7-Bromohepta-3,5-dien-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific chemical reactions that are not possible with chlorine or iodine, making this compound valuable for certain applications .
Propriétés
Numéro CAS |
827614-13-1 |
|---|---|
Formule moléculaire |
C7H9BrO |
Poids moléculaire |
189.05 g/mol |
Nom IUPAC |
7-bromohepta-3,5-dien-2-one |
InChI |
InChI=1S/C7H9BrO/c1-7(9)5-3-2-4-6-8/h2-5H,6H2,1H3 |
Clé InChI |
ZXYAKPOXRYJIBD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC=CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


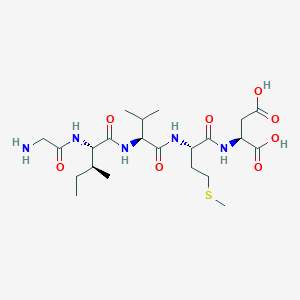
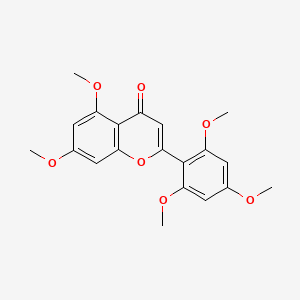
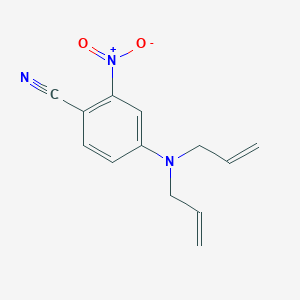
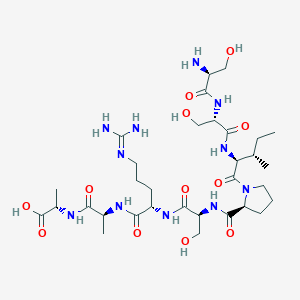

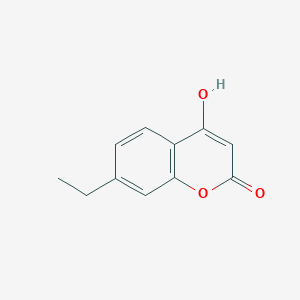
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)
![Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]-](/img/structure/B14225470.png)
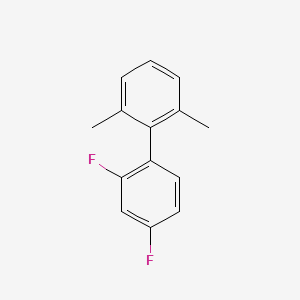
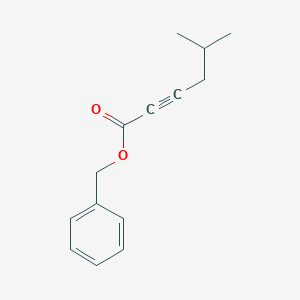
![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)
![3-ethoxy-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14225489.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
